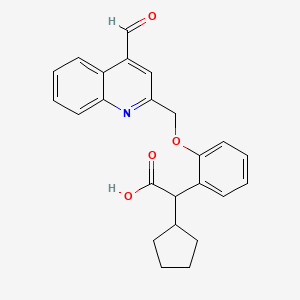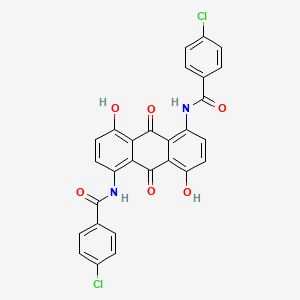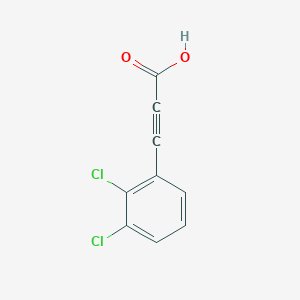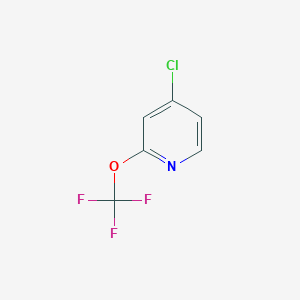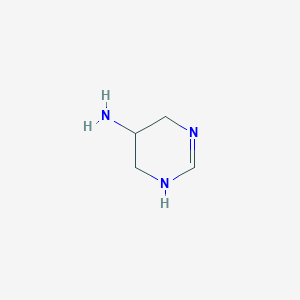
1,4,5,6-Tetrahydropyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,6-Tetrahydropyrimidin-5-amine is a cyclic amidine compound known for its role as a carbon dioxide fixation agent. It reacts with carbon dioxide to yield a zwitterionic adduct, making it a valuable compound in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4,5,6-Tetrahydropyrimidin-5-amine can be synthesized through several methods. One common approach involves the condensation of phosphazene with isocyanates, followed by cyclization using a base . Another method includes the reaction of azides with isocyanates to form carbodiimides, which then undergo cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,6-Tetrahydropyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions, especially with halogens or other functional groups, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different chemical and physical properties.
Aplicaciones Científicas De Investigación
1,4,5,6-Tetrahydropyrimidin-5-amine has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4,5,6-Tetrahydropyrimidin-5-amine involves its interaction with carbon dioxide to form a zwitterionic adduct. This reaction is facilitated by the compound’s cyclic amidine structure, which allows it to act as a carbon dioxide fixation agent . The molecular targets and pathways involved in its biological effects are still under investigation, but it is known to interact with various enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1,4,5,6-tetrahydropyrimidine: Similar in structure but with different functional groups.
2-(2-Amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetanilides: These compounds have additional functional groups that modify their chemical properties.
Uniqueness
1,4,5,6-Tetrahydropyrimidin-5-amine is unique due to its ability to fix carbon dioxide and form zwitterionic adducts. This property makes it valuable in various chemical processes and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C4H9N3 |
|---|---|
Peso molecular |
99.13 g/mol |
Nombre IUPAC |
1,4,5,6-tetrahydropyrimidin-5-amine |
InChI |
InChI=1S/C4H9N3/c5-4-1-6-3-7-2-4/h3-4H,1-2,5H2,(H,6,7) |
Clave InChI |
YVHCUAOFFZBRON-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN=CN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


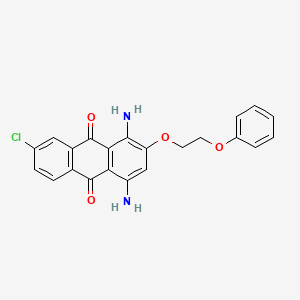
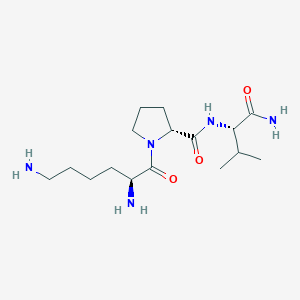
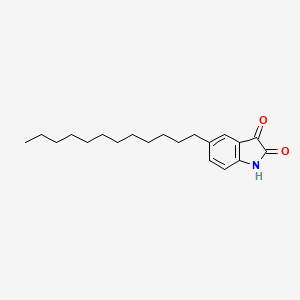
![1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B13145227.png)

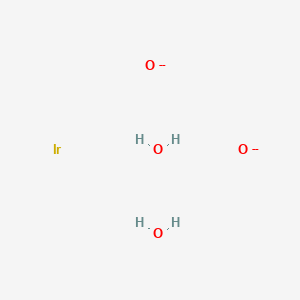
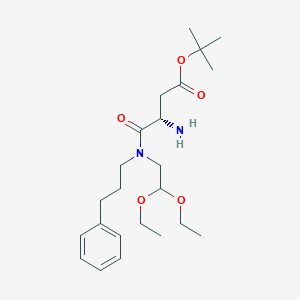
![5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol](/img/structure/B13145245.png)
